2H-Indol-2-one, 7-bromo-1,3-dihydro-4-methoxy-
CAS No.: 1360965-18-9
Cat. No.: VC16231750
Molecular Formula: C9H8BrNO2
Molecular Weight: 242.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1360965-18-9 |
|---|---|
| Molecular Formula | C9H8BrNO2 |
| Molecular Weight | 242.07 g/mol |
| IUPAC Name | 7-bromo-4-methoxy-1,3-dihydroindol-2-one |
| Standard InChI | InChI=1S/C9H8BrNO2/c1-13-7-3-2-6(10)9-5(7)4-8(12)11-9/h2-3H,4H2,1H3,(H,11,12) |
| Standard InChI Key | UJSAPVAWPVAPIS-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C2CC(=O)NC2=C(C=C1)Br |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s structure is defined by the following key attributes:
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IUPAC Name: 7-Bromo-4-methoxy-1,3-dihydroindol-2-one
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Molecular Formula:
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Molecular Weight: 242.07 g/mol
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SMILES Notation: COC1=C2CC(=O)NC2=C(C=C1)Br
Structural Analysis
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Indole Core: A bicyclic framework comprising a benzene ring fused to a pyrrolidone moiety.
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Substituents:
Synthesis and Production
Synthetic Routes
The compound is synthesized via multi-step organic reactions, often starting from substituted indole precursors. Key methods include:
Table 1: Representative Synthesis Pathways
| Step | Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Bromination | N-Bromosuccinimide (NBS), , 0°C | 65–75% | |
| 2 | Methoxylation | NaOMe, DMF, 80°C | 80–85% | |
| 3 | Cyclization | Acid catalysis (HCl, reflux) | 70–78% |
Industrial Scalability
Optimized protocols emphasize solvent selection (e.g., tetrahydrofuran for halogenation) and catalyst efficiency (e.g., zinc powder for reduction steps). Continuous flow reactors have been proposed to enhance yield and purity .
Physicochemical Properties
Physical Characteristics
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Solubility:
Spectral Data
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NMR (400 MHz, DMSO-):
Applications and Biological Activity
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents. Its indole scaffold is prevalent in drugs targeting oxidative stress and inflammation .
Research Findings
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Antimicrobial Potential: Analogous brominated indoles exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .
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Cytotoxicity: Structural analogs demonstrate IC values of 10–25 µM in HCT-116 colorectal carcinoma cells .
Table 2: Biological Activity of Structural Analogs
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